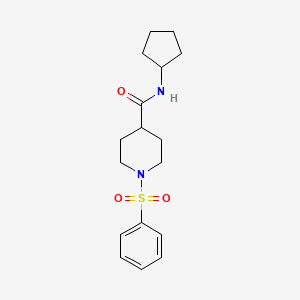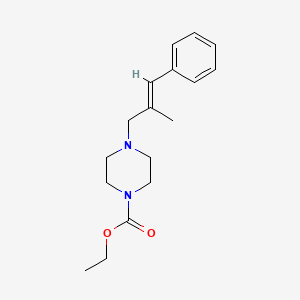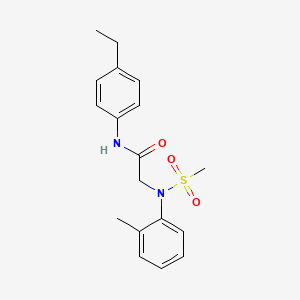![molecular formula C15H13N3O2 B5833867 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)
3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it is believed to exert its biological activities by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can induce apoptosis, a programmed cell death, in cancer cells. It has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been studied for its potential use as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its diverse biological activities, which make it a potential candidate for various applications. However, its limited solubility in water and some organic solvents can pose a challenge in its use in certain experiments.
Orientations Futures
The potential applications of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in various areas of scientific research make it an attractive compound for future studies. Some of the future directions that can be explored include:
1. Studying the mechanism of action of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in more detail to better understand its biological activities.
2. Investigating the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as an insecticide and herbicide.
3. Studying the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as an anti-inflammatory agent.
4. Exploring the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in drug discovery for the treatment of various diseases.
5. Investigating the potential use of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine as a plant growth regulator.
Conclusion:
In conclusion, 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its diverse biological activities make it an attractive candidate for future studies, and its potential use as an insecticide, herbicide, anti-inflammatory agent, and in drug discovery for the treatment of various diseases make it a compound worth exploring further.
Méthodes De Synthèse
The synthesis of 3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of 4-methylphenyl hydrazine with ethyl 2-chloro-5-formylpyridine-3-carboxylate followed by the reaction with sodium methoxide. The resulting compound is then treated with chloromethyl methyl ether to obtain the final product.
Applications De Recherche Scientifique
3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an insecticide and herbicide.
Propriétés
IUPAC Name |
5-[(4-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-4-6-13(7-5-11)19-10-14-17-15(18-20-14)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVXPKIGFBZELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)




![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)

![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)